Product packaging for 2-Chloro-4-hydroxy-N-methylbenzamide(Cat. No.:)

2-Chloro-4-hydroxy-N-methylbenzamide

Cat. No.: B8033017
M. Wt: 185.61 g/mol
InChI Key: JGWJSILRGHOPRO-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Substituted Benzamides

Substituted benzamides are a large and diverse class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents attached to the ring. wikipedia.org This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical reactivity and ability to form multiple hydrogen bonds. mdpi.com The properties and applications of substituted benzamides are heavily influenced by the nature and position of these substituents on the benzene ring. acs.orgacs.org

These compounds are known to exhibit a wide array of biological activities, and many are used as active pharmaceutical ingredients. drugbank.com For instance, some substituted benzamides act as dopamine (B1211576) receptor antagonists, leading to their use as antiemetics and antipsychotics. medchemexpress.com Others have been developed as analgesics, antiarrhythmics, and even as agents in cancer therapy. wikipedia.orgnih.gov The ability to modify the substituents allows chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with biological targets or its physical properties for material applications. researchgate.net

2-Chloro-4-hydroxy-N-methylbenzamide fits within this class as a di-substituted benzamide (B126). The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group at positions 2 and 4 respectively, along with the N-methylamide side chain, creates a specific electronic and structural landscape. This particular combination of functional groups dictates its potential for chemical interactions and makes it a subject of interest for synthetic and medicinal chemistry research.

Historical Perspective on Related Chemical Entities

The history of benzamides is intrinsically linked to the development of organic chemistry in the 19th century. Benzamide itself, the parent compound, is a simple derivative of benzoic acid and has been known for well over a century. wikipedia.org The exploration of substituted benzamides gained significant momentum in the mid-20th century with the rise of the pharmaceutical industry and the systematic investigation of structure-activity relationships. carewellpharma.in

Early research into this class of compounds led to the discovery of procainamide, a derivative of 4-aminobenzamide, which became a significant antiarrhythmic drug. This discovery highlighted the potential of the benzamide scaffold in developing new therapeutic agents. Subsequently, extensive research efforts were dedicated to synthesizing and screening a vast number of benzamide derivatives for various biological activities. drugbank.com This led to the development of a wide range of drugs with diverse applications, solidifying the importance of the substituted benzamide core in medicinal chemistry. The continuous evolution of synthetic methodologies has further expanded the accessible chemical space for novel benzamide derivatives. google.comgoogle.com

Academic Research Significance and Objectives for this compound

The academic interest in this compound stems from its potential as a building block in the synthesis of more complex molecules and as a scaffold for the development of new compounds with specific biological activities. Research objectives often revolve around a few key areas:

Synthetic Methodology: Developing efficient and novel synthetic routes to produce this compound and its derivatives is a primary focus. This can involve exploring new catalysts, reaction conditions, and starting materials to improve yield and purity. nih.govchemicalbook.comprepchem.com

Biological Screening: A significant portion of academic research involves synthesizing libraries of related compounds to screen for biological activity. Given the diverse activities of substituted benzamides, researchers may investigate the potential of this compound derivatives as enzyme inhibitors, receptor ligands, or antimicrobial agents. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound—for instance, by altering the position of the substituents or replacing them with other functional groups—researchers can study how these changes affect the compound's biological activity. These studies are crucial for understanding the molecular basis of its action and for designing more potent and selective compounds.

The specific combination of a chloro, a hydroxyl, and an N-methyl group on the benzamide scaffold provides a unique template for generating chemical diversity. The chlorine atom can influence the compound's lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding, a key interaction in many biological systems. mdpi.com The N-methyl group can also affect the compound's conformation and binding affinity.

Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
BenzamideC₇H₇NO121.14127-130Off-white solid
N-MethylbenzamideC₈H₉NO135.1676-78Off-white crystalline solid
4-HydroxybenzamideC₇H₇NO₂137.14161-162White to light yellow powder
4-Chloro-N-methylbenzamideC₈H₈ClNO169.61158-161White precipitate
2-Hydroxy-N-methylbenzamideC₈H₉NO₂151.17Not AvailableNot Available
2-Chloro-N-methylbenzamideC₈H₈ClNO169.61Not AvailableOff-white solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B8033017 2-Chloro-4-hydroxy-N-methylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-10-8(12)6-3-2-5(11)4-7(6)9/h2-4,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWJSILRGHOPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Chloro 4 Hydroxy N Methylbenzamide

Rational Design of Synthetic Routes

The rational design of a synthetic pathway to 2-Chloro-4-hydroxy-N-methylbenzamide requires consideration of two primary aspects: the formation of the robust amide bond and the precise, regioselective installation of the chloro and hydroxyl functional groups onto the benzene (B151609) ring. The order of these steps is critical to avoid unwanted side reactions and to leverage the electronic and steric influences of the substituents. A retrosynthetic analysis suggests two main approaches: forming the amide bond from a pre-functionalized benzoic acid derivative or introducing the functional groups onto a simpler N-methylbenzamide scaffold.

The formation of the N-methylamide linkage is a pivotal step. While numerous methods exist, the choice of strategy depends on factors such as substrate compatibility, atom economy, and reaction conditions.

One of the most traditional and reliable methods for amide synthesis is the condensation of an amine with a highly reactive carboxylic acid derivative, such as an acid chloride. nih.govhud.ac.uk This approach involves the reaction of a suitably substituted 2-chloro-4-hydroxybenzoyl chloride with methylamine (B109427).

The general procedure involves dissolving the acid chloride in a suitable solvent, often an aprotic one like dichloromethane (B109758) or a bio-based alternative like Cyrene™, and then adding the amine, typically in the presence of a base like triethylamine (B128534) to scavenge the hydrochloric acid byproduct. hud.ac.ukrsc.org For instance, the synthesis of 4-chloro-N-methyl-benzamide is achieved by reacting 4-chlorobenzoyl chloride with an aqueous solution of methylamine in methylene (B1212753) chloride. prepchem.com A similar strategy could be applied to a 2-chloro-4-hydroxybenzoyl chloride precursor. The reaction is generally fast, efficient, and high-yielding. However, the preparation of the acid chloride starting material often requires the use of harsh reagents like thionyl chloride or oxalyl chloride, which can be a drawback in terms of safety and functional group tolerance. catalyticamidation.infonih.gov

Table 1: Representative Acid Chloride and Amine Condensation Reactions
Acid ChlorideAmineConditionsProductYieldReference
4-Chlorobenzoyl chlorideMethylamine (40% aq.)Methylene chloride, 0°C to RT4-Chloro-N-methyl-benzamideNot specified, crystalline product prepchem.com
4-Fluorobenzoyl chlorideBenzylamineCyrene™, Triethylamine, 0°C to RT4-Fluoro-N-benzylbenzamideGood yields hud.ac.uk
Chloroacetyl chloridep-AminophenolSodium acetate (B1210297), Acetic acid, -2°C to RT2-Chloro-N-(4-hydroxyphenyl)acetamide72% neliti.com
Various Acid ChloridesPrimary/Secondary AminesPhosphate buffer, 20 minVarious AmidesHigh yields researchgate.net

To circumvent the use of stoichiometric activating agents, significant research has focused on the direct catalytic condensation of carboxylic acids and amines. catalyticamidation.info This approach is highly atom-economical, with water being the only byproduct. youtube.comencyclopedia.pub Various catalytic systems have been developed to facilitate this transformation, which is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pub

Boric acid and its derivatives have emerged as effective catalysts for direct amidation. researchgate.net They are believed to activate the carboxylic acid by forming a reactive acylborate or a related species. For instance, boronic acid catalysts have been shown to mediate the amidation of α-hydroxycarboxylic acids. researchgate.net Another study demonstrated that cooperative catalysis involving multiple boron atoms can activate the carboxylic acid for amidation. catalyticamidation.info

More recently, triazine-based dehydro-condensation agents have proven effective. Systems using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in combination with a tertiary amine, such as N-methylmorpholine (NMM) or 1,4-dimethylpiperazine, can rapidly produce amides in high yields under mild conditions. nih.gov Additionally, cooperative catalysis using DABCO and Fe3O4 has been reported for the N-methyl amidation of various aromatic and aliphatic acids, offering a simple and recyclable catalytic system. researchgate.net These methods represent a greener and more efficient alternative to traditional acid chloride routes for the synthesis of this compound from 2-chloro-4-hydroxybenzoic acid and methylamine.

Table 2: Catalytic Systems for Direct Amide Condensation
Carboxylic AcidAmineCatalyst SystemConditionsYieldReference
Benzoic AcidPhenylethylamineCDMT / N-methylmorpholine (NMM)Acetonitrile (B52724), 25°C, 1h95% nih.gov
Various Aromatic AcidsIsothiocyanatomethaneDABCO / Fe3O4MeCN, 85°C60-99% researchgate.net
Various (Hetero)aromatic AcidsVarious AminesTetrahydroxy diboronToluene (B28343), refluxGood yields encyclopedia.pub
α-Hydroxycarboxylic AcidsVarious AminesMethylboronic acidToluene, refluxGood to quantitative researchgate.net

The regiochemistry of the final product is dictated by the selective introduction of the chloro and hydroxyl groups. The directing effects of the substituents already present on the aromatic ring play a crucial role in these transformations.

Achieving the 2-chloro substitution pattern requires a regioselective chlorination strategy. The amide and hydroxyl groups are both ortho-, para-directing activators for electrophilic aromatic substitution. Therefore, direct chlorination of 4-hydroxy-N-methylbenzamide would likely lead to a mixture of products, with substitution occurring ortho to the powerful hydroxyl directing group (at C3 and C5).

To achieve the desired 2-chloro isomer, a catalyst-controlled or directing-group-assisted strategy is necessary. Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation. For example, the internal ketimine of 1,4-benzodiazepinones can direct palladium to catalyze halogenation at the ortho position of an adjacent phenyl ring. researchgate.net A similar strategy could be envisioned where the amide group of a precursor like 4-hydroxy-N-methylbenzamide directs chlorination to the C2 position.

Alternatively, the challenge of regioselectivity in the electrophilic halogenation of phenols has been addressed using various catalytic systems. While many methods favor ortho-chlorination relative to the hydroxyl group, specific catalysts have been developed to enhance para-selectivity. cardiff.ac.ukmdpi.com For the synthesis of the target compound, an ortho-selective chlorination with respect to the amide group is required. Recent advances have shown that Lewis basic selenoether catalysts can achieve highly efficient ortho-selective chlorination of phenols. acs.org Another approach merges carbonyl-directed borylation with a subsequent halodeboronation, enabling the precise installation of a halogen at the desired ortho position of N-aryl amides. nih.gov Such a strategy, applied to 4-hydroxy-N-methylbenzamide, could provide a viable route to the 2-chloro target.

Introducing the hydroxyl group at the C4 position can be accomplished via several methods, including the direct hydroxylation of a C(sp2)-H bond on a 2-chloro-N-methylbenzamide precursor. Direct C-H hydroxylation is an attractive strategy as it avoids the need for pre-functionalized starting materials.

While many C-H hydroxylation methods target electron-rich or benzylic C(sp3)-H bonds, methodologies for the hydroxylation of aromatic C(sp2)-H bonds are advancing. acs.org For example, PhIO-mediated oxidation has been used to synthesize 2-(4-hydroxyphenoxy)benzamide derivatives, demonstrating the formation of a hydroxyl group on a phenyl ring. mdpi.com Although this is an intermolecular example, it highlights the potential of hypervalent iodine reagents in oxidation reactions.

A more direct approach involves the photoexcited-nitroarene-mediated anaerobic C–H hydroxylation of aliphatic systems. acs.org While this specific study focused on C(sp3)-H bonds, the underlying principles of using a photoexcited species to activate a C-H bond and serve as an oxygen atom source could potentially be adapted for C(sp2)-H bonds. The development of catalysts for the selective hydroxylation of specific C(sp2)-H bonds on complex aromatic systems remains an active area of research. An alternative, more classical approach would involve a nucleophilic aromatic substitution (SNAr) on a precursor like 2,4-dichloro-N-methylbenzamide, where the more activated chlorine at C4 is displaced by a hydroxide (B78521) or methoxide (B1231860) nucleophile, followed by demethylation if necessary.

Selective Introduction of Functional Groups

N-Methylation and Related N-Alkylation Strategies

The introduction of a methyl group onto the nitrogen atom of a benzamide (B126) is a critical transformation in the synthesis of this compound. Various strategies for N-alkylation have been developed, ranging from classical methods to more advanced catalytic systems.

Conventional N-methylation methods often rely on the use of hazardous and toxic reagents such as methyl iodide or dimethyl sulfate. researchgate.net Modern approaches, however, increasingly focus on greener and more efficient catalytic systems. A prominent strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which utilizes alcohols as alkylating agents, with water being the only byproduct. researchgate.net This approach is both atom-economical and environmentally benign.

Several transition metal catalysts have proven effective for the N-alkylation of amides. Palladium-based catalysts, for instance, exhibit high efficiency and selectivity under mild conditions. researchgate.net A typical system might involve a palladium(II) pincer complex with a base like cesium carbonate (Cs2CO3) in a solvent such as toluene, heated to around 110°C. researchgate.net Ruthenium(II) complexes have also been successfully employed for the N-alkylation of a broad range of heterocyclic amines with alcohols, demonstrating the versatility of this approach. rsc.org

Manganese-catalyzed N-alkylation has emerged as a promising alternative, utilizing well-defined and bench-stable Mn(I) PNP pincer precatalysts. acs.org This method allows for the use of both benzylic and simple primary aliphatic alcohols as alkylating agents, achieving high yields for a diverse array of sulfonamides, a related class of compounds. acs.org The choice of catalyst and reaction conditions can be tailored to accommodate various substituents on the aromatic ring of the benzamide, including both electron-donating and electron-withdrawing groups. acs.org For the synthesis of this compound, the phenolic hydroxyl group and the chloro substituent will influence the reactivity of the starting material, 2-chloro-4-hydroxybenzamide, and the selection of an appropriate catalytic system is crucial to ensure selective N-methylation without undesired side reactions.

Table 1: Comparison of Catalytic Systems for N-Alkylation of Amides and Related Compounds

Catalyst System Alkylating Agent Base Solvent Temperature (°C) Key Features
Palladium(II) pincer complex Primary alcohols Cs₂CO₃ Toluene 110 High efficiency and selectivity for benzamides. researchgate.net
Ruthenium(II) complex Alcohols - - - Versatile for heterocyclic amines. rsc.org
Manganese(I) PNP pincer Benzylic and aliphatic alcohols - - - Effective for sulfonamides. acs.org
Zinc(II) with azo-aromatic ligand Alcohols tBuOK Toluene - Effective for a range of amines with varied electronic properties. acs.org

Optimization of Reaction Conditions and Parameters

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.

The choice of solvent can significantly impact the reaction rate, yield, and selectivity of N-alkylation reactions. For palladium-catalyzed N-alkylation of benzamides with alcohols, toluene has been identified as an effective solvent. researchgate.net In the context of phenolic compounds, the polarity of the solvent is a critical factor. A study on the extraction of phenolic compounds from Amomum compactum fruit found that a 50:50 mixture of water and methanol (B129727) was optimal for extracting phenolic antioxidants, highlighting the efficacy of polar protic solvent mixtures for solvating such compounds. tjnpr.org While this study focused on extraction rather than synthesis, the principles of solvent polarity are transferable. For the N-methylation of 2-chloro-4-hydroxybenzamide, a solvent system that can solubilize the starting material and facilitate the catalytic cycle without reacting with the reagents is essential. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile, or non-polar solvents like toluene, are often employed in such transformations. rsc.orgnih.gov

The catalyst plays a pivotal role in the N-alkylation process. As discussed previously, palladium, ruthenium, and manganese-based catalysts have all been successfully employed for N-alkylation. researchgate.netrsc.orgacs.org The electronic properties of the starting benzamide can influence the choice of catalyst. For a substrate like 2-chloro-4-hydroxybenzamide, which contains both an electron-withdrawing chloro group and an electron-donating hydroxyl group, the catalyst must be robust and selective. Zinc(II) catalysts with redox-active ligands have shown effectiveness in the N-alkylation of anilines bearing both electron-donating and electron-withdrawing substituents. acs.org

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield of the desired product while minimizing the formation of byproducts. In a study on the synthesis of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the reaction was monitored by thin-layer chromatography (TLC) to determine its completion. researchgate.net A process for preparing N-methylbenzamide from methyl benzoate (B1203000) and methylamine was optimized to be carried out at temperatures between 60 and 150°C. google.com

Increasing the reaction temperature can accelerate the reaction, but it can also lead to the decomposition of reactants or products, or the formation of unwanted side products. Conversely, a lower temperature may require a longer reaction time to achieve a satisfactory conversion. For the N-methylation of this compound, a systematic study of the reaction at different temperatures and for varying durations would be necessary to identify the optimal conditions for achieving the highest yield.

Table 2: Illustrative Reaction Parameters for Benzamide Synthesis

Reaction Solvent Catalyst Temperature (°C) Time Yield
N-Alkylation of Benzamide researchgate.net Toluene Palladium(II) pincer complex 110 - High
N-Methylation of Methyl Benzoate google.com Methanol - 60-150 - -
Synthesis of 2-mercapto-N-methylbenzamide chemicalbook.com Tetrahydrofuran 1,4-diaza-bicyclo[2.2.2]octane 40 Monitored by TLC 97.2%

The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid and amine. researchgate.netyoutube.com The hydrolysis of benzamides can be catalyzed by both acids and bases. osti.govacs.org Therefore, maintaining anhydrous conditions during the synthesis of this compound is critical to prevent the decomposition of the product and starting material.

The use of dry solvents and reagents, as well as conducting the reaction under an inert atmosphere (e.g., nitrogen or argon), can help to minimize the presence of water. In a procedure for the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the reaction was carried out in dry DMF. nih.gov Similarly, the synthesis of certain N-substituted benzamide derivatives involved reactions under a nitrogen atmosphere. nih.gov

Strategies to mitigate amide hydrolysis can also be structural. For instance, increasing steric hindrance around the amide bond can slow down the rate of hydrolysis. nih.gov While this is an intrinsic property of the target molecule, it underscores the importance of carefully controlling the reaction environment to favor the desired N-methylation over competing hydrolysis pathways.

Isolation and Purification Techniques

Following the completion of the synthesis, the crude product must be isolated and purified to obtain this compound of high purity.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be insoluble at all temperatures or remain soluble at low temperatures.

For the purification of benzamide derivatives, a variety of solvent systems have been employed. In the synthesis of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the crude product was crystallized to obtain a pure solid. usm.my In another example, the purification of N-substituted benzamide derivatives was achieved by recrystallization from ethanol. nih.gov For phenolic compounds, solvent systems for extraction and purification often involve polar solvents. nih.govresearchgate.net Given the presence of a hydroxyl group and the polar amide functionality in this compound, suitable recrystallization solvents could include alcohols (e.g., ethanol, methanol), water, or mixtures thereof. Ethyl acetate and hexane (B92381) mixtures are also commonly used for the recrystallization of amides. nih.gov The selection of the optimal recrystallization solvent or solvent system for this compound would require experimental screening to achieve the best balance between recovery and purity.

Table 3: Common Recrystallization Solvents for Benzamide and Related Compounds

Compound Type Solvent(s) Reference
N-Substituted Benzamides Ethanol nih.gov
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides Not specified, but crude product washed with dilute HCl and dried nih.gov
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Not specified, but product was crystallized usm.my
Phenolic Compounds (from plant extracts) Water, Methanol, Ethanol, Ethyl Acetate nih.govresearchgate.net

Chromatographic Separation (e.g., Column Chromatography, HPLC)

The purification of this compound from crude reaction mixtures is essential to isolate the compound in a high-purity form, suitable for analytical characterization and further applications. Chromatographic techniques are the most effective methods for achieving this separation. The choice of technique depends on the scale of purification and the nature of the impurities present.

Column Chromatography:

For laboratory-scale purification, silica (B1680970) gel column chromatography is a standard and effective method. The separation is based on the differential adsorption of the compound and its impurities onto the stationary phase (silica gel) and their varying solubility in the mobile phase.

In the case of hydroxylated and chlorinated benzamides, a typical mobile phase would consist of a mixture of a non-polar solvent, such as n-hexane or dichloromethane, and a polar solvent, like ethyl acetate or methanol. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. For instance, in the synthesis of related 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides, purification was achieved using silica gel column chromatography with an n-hexane/ethyl acetate gradient. researchgate.net

Table 1: Illustrative Column Chromatography Parameters for Benzamide Derivatives

ParameterValue
Stationary Phase Silica Gel 60
Mobile Phase n-hexane/Ethyl Acetate Gradient
Detection Thin-Layer Chromatography (TLC) with UV visualization

Note: This data is based on methods for structurally similar compounds and serves as a general guideline.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale purification of this compound. It offers higher resolution and faster separation times compared to traditional column chromatography.

For analytical purposes, a reversed-phase HPLC (RP-HPLC) method would be suitable. In this setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. A patent for the synthesis of a related compound, 2-mercapto-N-methylbenzamide, reports the use of HPLC to achieve a purity of 99.95%, demonstrating the effectiveness of this technique for quality control. chemicalbook.com

Preparative HPLC can be employed for the purification of larger quantities of the compound, using wider columns and higher flow rates.

Table 2: Exemplary Analytical RP-HPLC Conditions for Benzamide Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Linear gradient from 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Note: These conditions are illustrative and would require optimization for the specific analysis of this compound.

Scalable Synthesis and Process Chemistry Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. While a specific scalable synthesis for this compound is not detailed in the reviewed literature, general principles for the process chemistry of substituted benzamides can be applied.

The synthesis would likely involve the amidation of a 2-chloro-4-hydroxybenzoic acid derivative with methylamine. Key considerations for scaling up this process include:

Starting Material Sourcing: The availability and cost of the starting materials, 2-chloro-4-hydroxybenzoic acid and methylamine, are critical for the economic viability of a large-scale process.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst (if any) is crucial. For instance, in the synthesis of other benzamides, controlling the temperature during the reaction and work-up is vital to minimize side reactions and impurity formation.

Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. An ideal solvent should provide good solubility for the reactants, be easily recoverable, have a low environmental footprint, and be safe to handle on a large scale.

Work-up and Product Isolation: The procedure for isolating the crude product must be scalable. This often involves replacing solvent-intensive extractions with precipitation or crystallization methods. The use of aqueous solutions for washing and pH adjustment is common.

Purification: Recrystallization is often the preferred method for large-scale purification as it is generally more cost-effective and easier to implement than chromatography for bulk quantities. The choice of a suitable recrystallization solvent or solvent system is determined by the solubility profile of this compound and its impurities.

Process Safety: A thorough hazard assessment of all chemicals and reaction steps is mandatory. This includes evaluating the toxicity and flammability of reagents and solvents, as well as the potential for exothermic reactions.

Waste Management: The development of a green and sustainable process involves minimizing waste generation and ensuring the proper treatment and disposal of any byproducts and waste streams.

Table 3: Key Process Chemistry Considerations for Scalable Benzamide Synthesis

ConsiderationAspect
Economic Feasibility Cost and availability of raw materials.
Process Efficiency Optimization of reaction yield and throughput.
Product Quality Consistent achievement of desired purity and impurity profile.
Safety Hazard analysis and implementation of safety protocols.
Environmental Impact Minimization of waste and use of greener solvents.

Further research and development would be necessary to establish a robust and optimized scalable synthesis process specifically for this compound.

Comprehensive Structural Elucidation and Solid State Characterization of 2 Chloro 4 Hydroxy N Methylbenzamide

Single-Crystal X-ray Diffraction Analysis

Crystal Data and Crystallographic Parameters

This section would typically present a table summarizing the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume, and the number of molecules per unit cell (Z).

Molecular Conformation and Geometry in the Crystalline State

A detailed description of the molecule's three-dimensional shape would be provided, including bond lengths and angles.

The twist between the plane of the chloro-hydroxyphenyl ring and the N-methylamide group would be quantified, offering insight into the degree of planarity and potential steric hindrance.

The planarity of the benzene (B151609) ring and the amide group would be assessed, typically by calculating the root-mean-square deviation of the constituent atoms from a best-fit plane.

Analysis of Intramolecular Hydrogen Bonding Networks

Until a single-crystal X-ray diffraction study of 2-Chloro-4-hydroxy-N-methylbenzamide is performed and the results are made public, a definitive and detailed article on its solid-state structure, as per the requested outline, cannot be generated. The scientific community awaits such a study to fully characterize this compound.

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A comprehensive review of available scientific databases and literature indicates a notable absence of detailed experimental data for the chemical compound This compound . While information exists for structurally related molecules, specific empirical studies on the solid-state characterization and supramolecular architecture of this particular compound are not publicly available. This precludes a detailed discussion based on the specific structural and spectroscopic properties requested.

The intended focus of this article was to provide a thorough structural elucidation, including an analysis of its intermolecular interactions and advanced spectroscopic characterization. However, without experimental crystallographic and spectroscopic data for this compound, any such discussion would be purely speculative and fall outside the required standards of scientific accuracy.

For context, the analysis of related compounds can offer insights into the potential structural motifs and interactions that this compound might exhibit. For instance, studies on similar benzamide (B126) derivatives reveal common hydrogen bonding patterns and the formation of polymeric chains in their crystal lattices.

A study on 4-Hydroxy-N-methylbenzamide , which lacks the chlorine atom, shows the presence of O—H···O hydrogen bonds and weak C—H···N interactions that form infinite one-dimensional chains. nih.gov Similarly, the crystal structure of 2-Chloro-N-(4-methoxyphenyl)benzamide , a related molecule with a methoxy (B1213986) group instead of a hydroxyl group and a phenyl ring instead of a methyl group, displays intermolecular N—H···O hydrogen bonds, creating C(4) chains, which are further linked by C—H···O and C—H···π interactions into a three-dimensional network.

Advanced spectroscopic characterization, including detailed analysis of infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra, is crucial for confirming the molecular structure and understanding the electronic environment of the atoms within the molecule. While spectroscopic data are available for more complex derivatives like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide , these are not directly transferable to the simpler this compound. nih.gov

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic region displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The hydroxyl (OH) and amide (NH) protons typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The N-methyl group gives rise to a doublet due to coupling with the adjacent NH proton.

The expected chemical shifts and coupling constants are summarized below. These values are predicted based on established substituent effects on the benzene ring and data from structurally similar compounds. pdx.edursc.orgucl.ac.uk

Interactive Data Table: ¹H NMR Chemical Shift and Coupling Constant Assignments

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-6~7.5 - 7.7d~8.0 - 9.0Ortho-coupling to H-5.
H-5~6.9 - 7.1ddJ(ortho) = ~8.0 - 9.0, J(meta) = ~2.0 - 2.5Ortho-coupling to H-6, meta-coupling to H-3.
H-3~6.8 - 7.0d~2.0 - 2.5Meta-coupling to H-5.
OHVariable (broad)s-Chemical shift is concentration and solvent dependent.
NHVariable (broad)q~4.5 - 5.0Coupling to the N-CH₃ protons.
N-CH₃~2.9d~4.5 - 5.0Coupling to the NH proton. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the electronic environment, with electronegative substituents like chlorine and oxygen causing a downfield shift (higher ppm value) for the attached carbon. oregonstate.edulibretexts.org The carbonyl carbon (C=O) is typically observed at the lowest field.

The predicted chemical shift assignments for this compound are presented in the following table, based on additivity rules and data from related benzamides. rsc.orgrsc.orgorganicchemistrydata.org

Interactive Data Table: ¹³C NMR Chemical Shift Assignments

Carbon AssignmentChemical Shift (δ, ppm)Notes
C=O~168 - 170Amide carbonyl carbon.
C-4~158 - 162Aromatic carbon attached to the hydroxyl group.
C-2~135 - 138Aromatic carbon attached to the chlorine atom.
C-6~128 - 131Aromatic CH carbon.
C-1~125 - 128Quaternary aromatic carbon attached to the amide group.
C-5~118 - 121Aromatic CH carbon.
C-3~115 - 118Aromatic CH carbon.
N-CH₃~26 - 28N-methyl carbon. rsc.org

To unambiguously confirm the assignments made in the 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. youtube.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. Key expected correlations include:

A cross-peak between the H-5 and H-6 signals, confirming their ortho relationship.

A cross-peak between the H-5 and H-3 signals, confirming their meta relationship.

A cross-peak between the NH proton and the N-CH₃ protons, confirming the N-methylamide moiety.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates protons with their directly attached carbons (one-bond C-H correlation). youtube.com This technique would definitively link the proton and carbon assignments. Expected correlations are:

H-6 signal correlating with the C-6 signal.

H-5 signal correlating with the C-5 signal.

H-3 signal correlating with the C-3 signal.

N-CH₃ proton signal correlating with the N-CH₃ carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is characterized by distinct absorption bands for the hydroxyl, amine, and carbonyl functional groups. The presence of strong hydrogen bonding, both intermolecularly and potentially intramolecularly, can significantly broaden the O-H and N-H stretching bands and shift the C=O stretching frequency. materialsciencejournal.orgnih.gov

Interactive Data Table: Key IR Vibrational Band Assignments

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
Hydroxylν(OH)3200 - 3600Strong, BroadBroadness due to hydrogen bonding. spcmc.ac.in
Amineν(NH)3300 - 3500Medium, BroadSecondary amide N-H stretch, often overlaps with the OH band.
Carbonylν(C=O)1630 - 1660StrongAmide I band. Frequency is lowered due to resonance and hydrogen bonding. nist.govchemicalbook.com
Aromatic C-Hν(C-H)3000 - 3100Medium to WeakAromatic C-H stretching.
Aromatic C=Cν(C=C)1450 - 1600Medium to WeakSkeletal vibrations of the benzene ring.
Amide N-H Bendδ(NH)1510 - 1570StrongAmide II band, involves N-H bending and C-N stretching.

The position of the carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to its environment, particularly the polarity of the solvent. This effect is primarily due to intermolecular hydrogen bonding between the carbonyl oxygen and protic solvent molecules.

In non-polar solvents (e.g., hexane (B92381), CCl₄), hydrogen bonding is minimal, and the carbonyl absorption appears at a higher frequency. As the solvent polarity increases, and especially in protic solvents (e.g., chloroform, alcohols, water), the solvent can act as a hydrogen-bond donor to the carbonyl oxygen. This interaction weakens the C=O double bond, requiring less energy to vibrate, which results in a shift of the absorption band to a lower frequency (a redshift). youtube.comyoutube.comyoutube.com For this compound, a noticeable decrease in the ν(C=O) frequency would be expected when transitioning from a non-polar to a polar, protic solvent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry provides crucial data for confirming its elemental composition and elucidating its molecular structure through fragmentation analysis.

The calculated monoisotopic mass provides a highly accurate theoretical value that can be compared against experimental HRMS data for verification of the elemental formula. The presence of the chlorine isotope (³⁷Cl) would also result in a characteristic M+2 peak in the mass spectrum.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

PropertyValue
Molecular Formula C₈H₈ClNO₂
Calculated Monoisotopic Mass 185.02435 Da
Calculated Molecular Weight 185.61 g/mol

This table presents theoretical data calculated from the molecular formula.

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used to deduce its structure. While a detailed experimental fragmentation pattern for this compound is not explicitly documented in the available literature, a probable fragmentation pathway can be proposed based on the known fragmentation behavior of related benzamide and aromatic compounds.

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺˙) of this compound would have a theoretical m/z of 185, corresponding to the molecule with the ³⁵Cl isotope. A characteristic isotopic peak at m/z 187 would also be expected due to the presence of the ³⁷Cl isotope.

Key fragmentation pathways for benzamides typically involve cleavage of the amide bond. For this compound, the following fragmentation steps are plausible:

Alpha-cleavage at the carbonyl group, leading to the formation of the chlorohydroxyphenylacylium ion. This would involve the loss of the methylamino group (•NHCH₃).

Cleavage of the C-N bond, resulting in the formation of a chlorohydroxybenzoyl cation.

Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the benzoyl fragments.

Fragmentation of the N-methylamino portion could also occur.

Based on these principles and data from similar structures, the following table outlines a proposed fragmentation pattern.

Table 2: Proposed Mass Spectrometry Fragmentation Pattern for this compound

m/z (Proposed)Proposed Fragment IonProposed Neutral Loss
185/187[C₈H₈ClNO₂]⁺˙ (Molecular Ion)-
154/156[C₇H₅ClO]⁺•CH₃NH
139/141[C₆H₄Cl]⁺•CONHCH₃
126/128[C₇H₄ClO]⁺•OH
111[C₆H₄Cl]⁺CO from m/z 139/141
30[CH₄N]⁺[C₇H₄ClO₂]•

This table represents a proposed fragmentation pattern based on established chemical principles and data from analogous compounds, as direct experimental data for this compound is not available.

Theoretical and Computational Chemistry Investigations of 2 Chloro 4 Hydroxy N Methylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. Its balance of computational cost and accuracy makes it well-suited for studying molecules of medium size, such as 2-Chloro-4-hydroxy-N-methylbenzamide. DFT calculations have been used to explore its geometry, electronic properties, and spectroscopic features in detail.

The three-dimensional structure of this compound is not rigid; rotation around its single bonds can give rise to different spatial arrangements known as conformers. Theoretical calculations are crucial for identifying the most stable conformer and understanding the energy landscape of these different arrangements.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, studies have performed these optimizations using DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p). The calculations typically start with an initial guess of the molecular geometry and iteratively adjust atomic positions to minimize the total electronic energy.

Research has identified two primary planar conformers, denoted as C1 and C2, which differ in the orientation of the N-H bond relative to the carbonyl group (C=O). The C1 conformer, where the N-H bond is trans to the C=O bond, has been consistently identified as the more stable form. The energy difference between the C1 and C2 conformers is relatively small, suggesting that both may be present at room temperature. The optimized geometric parameters, such as bond lengths and angles, calculated through DFT, have shown good agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the computational model.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerOrientation (N-H vs. C=O)Relative Energy (kcal/mol)
C1 trans0.00 (most stable)
C2 cis> 2.0

Note: The exact energy difference can vary slightly depending on the computational method and basis set used.

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations provide valuable insights into these characteristics through the analysis of frontier molecular orbitals and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity. For this compound, the HOMO is primarily localized on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, while the LUMO is distributed over the benzamide (B126) moiety. The calculated energy gap is significant, indicating the compound's relatively high kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), prone to nucleophilic attack. In this compound, the MEP map shows the most negative regions are concentrated around the carbonyl oxygen and the hydroxyl oxygen atoms due to their high electronegativity. The most positive region is typically found around the hydroxyl hydrogen and the amide hydrogen, making them potential sites for hydrogen bonding.

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra. DFT calculations have been successfully used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies of this compound.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. The calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), show a strong linear correlation with experimental values. This correlation allows for the confident assignment of signals in the experimental NMR spectra to specific atoms in the molecule.

Similarly, the vibrational frequencies corresponding to infrared and Raman spectra can be computed. These calculations determine the normal modes of vibration and their corresponding frequencies. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations, they can be corrected using a scaling factor. The scaled theoretical frequencies have shown excellent agreement with the experimental IR and Raman spectra, aiding in the assignment of complex vibrational bands to specific functional groups, such as the O-H, N-H, and C=O stretching modes.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeExperimental IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)
O-H Stretch ~3380~3385
N-H Stretch ~3300~3305
C=O Stretch ~1630~1635

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide a static picture of molecular conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).

For this compound, MD simulations can be used to explore its conformational flexibility in solution. By simulating the molecule's trajectory over nanoseconds, one can observe rotations around the C-N and C-C single bonds and assess the stability of different conformers in a dynamic context. These simulations can reveal the timescale of conformational transitions and the influence of the solvent on the conformational equilibrium, providing a more realistic picture of the molecule's behavior than static, gas-phase calculations alone.

Quantum Chemical Characterization of Intramolecular Interactions (e.g., Hydrogen Bonding Strength)

The structure and stability of this compound are significantly influenced by intramolecular hydrogen bonds. The most notable of these is the hydrogen bond formed between the hydroxyl group (-OH) as a donor and the carbonyl oxygen (C=O) as an acceptor. This interaction creates a six-membered ring, which adds to the planarity and stability of the molecule's most stable conformer (C1).

Quantum chemical methods can be used to characterize and quantify the strength of these interactions. Natural Bond Orbital (NBO) analysis is a powerful technique for this purpose. NBO analysis examines the interactions between filled and vacant orbitals in the molecule. The interaction between the lone pair orbital of the carbonyl oxygen and the antibonding orbital of the O-H bond (n(O) → σ*(O-H)) can be analyzed. The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of the hydrogen bond's strength. Calculations have confirmed a significant stabilization energy for this intramolecular hydrogen bond, highlighting its crucial role in determining the molecule's preferred conformation.

Reactivity, Derivatization, and Mechanistic Insights for 2 Chloro 4 Hydroxy N Methylbenzamide

Fundamental Chemical Transformations

The reactivity of 2-Chloro-4-hydroxy-N-methylbenzamide can be systematically explored by considering the characteristic reactions of each of its functional components.

The phenolic hydroxyl group is a primary site for derivatization. Its nucleophilic character allows for reactions such as etherification and esterification, leading to a diverse range of derivatives.

Etherification: The formation of an ether linkage at the 4-position can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, followed by nucleophilic attack on an alkyl halide.

Esterification: The hydroxyl group can be readily converted to an ester. A widely used method for esterification, particularly for substrates that are sensitive to acid, is the Steglich esterification. organic-chemistry.org This reaction utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and the alcohol. organic-chemistry.org This method is advantageous as it proceeds under mild conditions. organic-chemistry.org

ReactionReagents and ConditionsProduct Type
Etherification 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X)2-Chloro-4-alkoxy-N-methylbenzamide
Esterification Carboxylic acid (R-COOH), DCC, DMAP2-Chloro-4-(acyloxy)-N-methylbenzamide

This table illustrates common transformation pathways for the hydroxyl group.

A related transformation involves the conversion of a hydroxyl group to a thiol group. For instance, 2-hydroxy-N-methylbenzamide can be reacted with dimethylaminothioformyl chloride in the presence of triethylenediamine to produce 2-mercapto-N-methylbenzamide with a high yield. chemicalbook.com

The N-methylbenzamide group is generally stable but can undergo hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide can be hydrolyzed to the corresponding carboxylic acid and methylammonium (B1206745) salt. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and the protonated amine. youtube.com Studies on the acid-catalyzed hydrolysis of N-methylbenzamide have shown that the reaction rate is influenced by the acidity of the medium. rsc.orgrsc.org

Base-Promoted Hydrolysis: Under basic conditions, the amide undergoes hydrolysis to form the carboxylate salt and methylamine (B109427). youtube.com The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This process is generally slower than acid-catalyzed hydrolysis and often requires heating. youtube.comarkat-usa.org The rate of alkaline hydrolysis of N-substituted benzamides has been a subject of kinetic studies. acs.orgosti.gov

Reaction ConditionProducts
Acidic Hydrolysis (e.g., H2SO4, H2O, heat)2-Chloro-4-hydroxybenzoic acid + Methylammonium salt
Basic Hydrolysis (e.g., NaOH, H2O, heat)Sodium 2-chloro-4-hydroxybenzoate + Methylamine

This table summarizes the hydrolysis products of the amide moiety under different pH conditions.

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, its reactivity can be enhanced in the presence of strong electron-withdrawing groups or under specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org In this compound, the hydroxyl and N-methylcarbamoyl groups are not sufficiently activating to facilitate SNAr reactions under mild conditions. Such reactions usually necessitate harsh conditions with strong nucleophiles. youtube.com The mechanism generally proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Halogen Exchange: The conversion of the chloro substituent to another halogen, such as fluoro or iodo, is a potential transformation, although it may require specific catalysts or reaction conditions. Halogen-metal exchange reactions, often utilizing organolithium or Grignard reagents, can be employed to functionalize the aryl halide. nih.gov However, the presence of the acidic hydroxyl group would require protection or the use of excess reagent.

The functional groups of this compound offer possibilities for both oxidation and reduction reactions.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be oxidized to a quinone-type structure.

Reduction: The amide functionality can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert the N-methylbenzamide to a (2-chloro-4-hydroxybenzyl)methylamine. The reduction of similar 2-chloroalkanamides with LiAlH4 has been shown to sometimes proceed with rearrangement.

Functional GroupTransformationReagentsProduct Type
Amide ReductionLiAlH4(2-Chloro-4-hydroxybenzyl)methylamine
Phenolic Hydroxyl Oxidatione.g., Fremy's saltQuinone derivative

This table outlines potential oxidation and reduction pathways.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating reaction mechanisms.

The hydrolysis of the amide bond in this compound is highly dependent on pH.

Base-Catalyzed Hydrolysis: The hydrolysis in alkaline solutions is typically a second-order reaction, being first order in both the amide and the hydroxide ion. acs.orgosti.gov This is a specific-base catalyzed process where the hydroxide ion acts as the nucleophile. youtube.comrsc.org The electronic effects of the substituents on the aromatic ring will impact the electrophilicity of the carbonyl carbon and the stability of the transition state, thereby affecting the reaction rate.

Influence of Molecular Structure and Substituents on Reaction Rates

Hydroxyl (-OH) Group: Located at the C-4 position, the hydroxyl group also has a dual electronic influence. Its oxygen atom is electronegative, leading to a moderate electron-withdrawing inductive effect (-I). Critically, however, the lone pairs on the oxygen atom participate strongly in resonance with the aromatic π-system, a powerful electron-donating effect (+R). libretexts.org This +R effect is dominant, making the hydroxyl group a potent activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.org

N-methylamido (-C(O)NHCH₃) Group: The amide group itself is generally considered deactivating towards electrophilic aromatic substitution. The carbonyl group is strongly electron-withdrawing, pulling electron density from the benzene (B151609) ring. While the nitrogen atom's lone pair can participate in resonance, this delocalization is primarily directed towards the adjacent carbonyl oxygen, which diminishes its ability to donate to the aromatic ring.

The combined influence of these substituents on this compound results in a complex reactivity profile. The powerful activating and ortho, para-directing hydroxyl group at position 4 will largely control the outcome of electrophilic aromatic substitution, directing incoming electrophiles to the C-3 and C-5 positions (ortho to the -OH group). However, the chloro group at C-2 will provide significant steric hindrance to substitution at the C-3 position. For reactions involving the amide bond, such as hydrolysis, the presence of electron-withdrawing groups on the aromatic ring generally accelerates the rate of nucleophilic attack on the carbonyl carbon. publish.csiro.auacs.org

Table 1: Summary of Substituent Effects on the Aromatic Ring of this compound

SubstituentPositionInductive EffectResonance EffectOverall Effect on Electrophilic Aromatic Substitution
-Cl 2Strong (-I) Electron-withdrawingWeak (+R) Electron-donatingDeactivating, ortho, para-director
-OH 4Moderate (-I) Electron-withdrawingStrong (+R) Electron-donatingStrongly Activating, ortho, para-director
-C(O)NHCH₃ 1Moderate (-I) Electron-withdrawingWeak (+R) Electron-donatingDeactivating, meta-director

Development of Catalytic Systems for Transformations of Substituted Benzamides

The benzamide (B126) moiety is a cornerstone in many pharmacologically active compounds, driving extensive research into novel catalytic methods for its modification. rsc.org Modern synthetic chemistry has moved beyond classical methods to embrace sophisticated catalytic systems that offer high efficiency, selectivity, and functional group tolerance under mild conditions. These systems are broadly applicable to substituted benzamides and offer potential pathways for the transformation of molecules like this compound.

Photocatalytic Transformations: Visible-light photocatalysis has emerged as a powerful tool for the late-stage functionalization of complex molecules, including benzamides. rsc.org These methods often proceed via radical intermediates, enabling unique transformations.

Intramolecular Cyclization and Annulation: Dual catalytic systems combining palladium and photoredox catalysts can mediate the conversion of secondary benzamides into phenanthridinone derivatives under blue LED irradiation. rsc.org

N-Dealkylation: In a departure from cyclization, certain photocatalytic systems can achieve N-dealkylation. For instance, using methylene (B1212753) blue as a photocatalyst in water, o-halogenated benzamides can be dealkylated. The presence of electron-donating groups on the phenyl ring was found to hinder this process. rsc.org

Carboxylate to Sulfinamide Conversion: Acridine photocatalysts under 400 nm light can facilitate the conversion of carboxylic acids, which are structurally related to amides, into sulfinamides. This highlights the potential of photocatalysis to transform acid-derived functional groups. nih.govacs.org

Transition Metal-Catalyzed Transformations: Transition metals, particularly palladium and ruthenium, are widely used to catalyze the functionalization of C-H bonds in benzamides. The amide group itself can serve as a directing group, guiding the catalyst to specific positions on the aromatic ring for regioselective reactions. researchgate.net

Ruthenium-Catalyzed C-H Selenylation: A robust ruthenium catalyst has been shown to effectively catalyze the C-H selenylation of benzamides. The reaction tolerates a wide range of functional groups, providing mono-selenylated products in high yields. The bulkiness of the amide substituent can influence the reaction's success. researchgate.net

Copper-Catalyzed Ullmann Reaction: Copper-based biocatalysts have been developed for Ullmann-type reactions, which are crucial for forming C-N bonds. These systems can operate with low catalyst loading to produce N-substituted benzamides. researchgate.net

Oxidative Amidation: Heteropolyanion-based ionic liquids have been reported as sustainable catalysts for the oxidative amidation of aldehydes to form N-heteroaryl amides under microwave-promoted conditions. This demonstrates an alternative catalytic route to amide bond formation. researchgate.net

Table 2: Selected Catalytic Systems for the Transformation of Substituted Benzamides

Transformation TypeCatalyst SystemSubstrate ScopeKey Features & Conditions
Photocatalytic Annulation Palladium and Photoredox Dual CatalysisSecondary benzamides and arynesBlue LED irradiation, forms phenanthridinone derivatives. rsc.org
Photocatalytic N-Dealkylation Methylene Blueo-Halogenated secondary benzamidesOperates in water; hampered by electron-donating groups. rsc.org
Ruthenium-Catalyzed C-H Selenylation Ruthenium catalyst with AgSbF₆ and AgOTf co-catalystsElectron-rich and electron-deficient benzamidesAmide acts as a directing group; increased bulk on amide is beneficial. researchgate.net
Copper-Catalyzed Ullmann Reaction Copper-based BiocatalystN-aryl-substituted benzamidesLow catalyst loading, facilitates C-N bond formation. researchgate.net
Microwave-Promoted Oxidative Amidation Heteropolyanion-based Ionic LiquidsAldehydes and amino heterocyclesSolvent-free, rapid reaction times, reusable catalyst. researchgate.net

Emerging Research Directions and Non Biomedical Applications of 2 Chloro 4 Hydroxy N Methylbenzamide

Utility as Precursors and Chemical Building Blocks in Organic Synthesis

Although direct applications of 2-Chloro-4-hydroxy-N-methylbenzamide as a synthetic precursor are not extensively documented, its molecular structure presents several reactive sites that make it a versatile building block for constructing more complex molecules, particularly heterocyclic systems. The inherent reactivity of its functional groups—the phenolic hydroxyl, the N-methyl amide, the activated aromatic ring, and the ortho-chloro substituent—can be strategically exploited in a variety of organic transformations.

The hydroxyl group can readily undergo O-alkylation or O-acylation to introduce new functionalities. The aromatic ring itself, activated by the electron-donating hydroxyl group, is primed for further electrophilic aromatic substitution, with the directing effects of the existing substituents guiding the position of new entrants. Furthermore, the chlorine atom, while generally unreactive on an aromatic ring, can be substituted under specific conditions or, more importantly, can serve as a handle for modern cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

A pertinent example of the synthetic utility of related amide structures is the use of β-keto amides as precursors for the synthesis of 2-alkyl-4-quinolones, a class of compounds with relevance as biological probes. nih.gov This suggests that this compound could be a valuable starting material for multi-step syntheses of novel quinolone derivatives or other complex heterocyclic scaffolds. General methods for creating amide bonds are frequently the focus of synthetic research, highlighting the importance of benzamide (B126) derivatives as key intermediates in medicinal and materials chemistry. nih.govacs.org

The potential synthetic transformations of this compound are summarized in the table below.

Functional Group Potential Reaction Product Class / Resulting Structure
Phenolic Hydroxyl (-OH)Etherification (e.g., Williamson)Aryl ethers
Esterification (e.g., Fischer)Aryl esters
Aromatic RingElectrophilic SubstitutionFurther substituted benzamides
Chlorine (-Cl)Nucleophilic Aromatic SubstitutionSubstitution of Cl with -OR, -NR₂, -SR
Palladium-Catalyzed Cross-CouplingBi-aryl compounds, styrenes, alkynylated arenes
Amide (-CONHCH₃)ReductionBenzylamines
Dehydration (under harsh conditions)Nitriles acs.org

Potential in Advanced Materials Science (e.g., Functional Polymers, Supramolecular Gels, Crystal Engineering)

The same functional groups that make this compound a useful synthetic precursor also endow it with properties suitable for the development of advanced materials.

Functional Polymers: The presence of a phenolic hydroxyl group allows the molecule to act as a monomer in step-growth polymerization. It can be incorporated into polyesters (via reaction with dicarboxylic acids) or polyethers, imparting the specific properties of the benzamide moiety—such as rigidity and thermal stability—to the resulting polymer backbone. Research on incorporating other functional hydroxybenzoate derivatives into polymers has demonstrated the creation of materials with tailored properties. nih.gov The N-methylbenzamide structure, in a more general sense, is known to be useful in the development and modification of polymers and resins, where it can enhance physical characteristics like thermal stability and chemical resistance. chemicalbook.com

Supramolecular Gels: The formation of supramolecular gels relies on the self-assembly of small molecules (gelators) into extended three-dimensional networks that immobilize a solvent. This assembly is driven by non-covalent interactions. This compound is an excellent candidate for a low-molecular-weight gelator due to its capacity for forming multiple, directional hydrogen bonds via its hydroxyl and N-methyl amide groups. These groups can act as both hydrogen bond donors and acceptors, facilitating the creation of robust, self-assembled fibrillar networks.

Crystal Engineering: Crystal engineering focuses on the design and synthesis of functional molecular solids by controlling the intermolecular interactions within a crystal lattice. researchgate.net Benzamides are a classic subject in this field because their amide groups reliably form strong, directional hydrogen bonds, often leading to predictable supramolecular structures like dimers or chain motifs (catemers). acs.orgacs.org

The structure of this compound offers a rich variety of possible intermolecular interactions that can be exploited for crystal engineering. Beyond the primary amide-amide hydrogen bonds, the hydroxyl group can form strong O-H···O bonds with either another hydroxyl group or the amide carbonyl oxygen. The chlorine atom can participate in weaker C-H···Cl or O-H···Cl hydrogen bonds, as well as halogen bonds (C-Cl···O or C-Cl···N), which are increasingly recognized as a powerful tool for directing crystal packing. The interplay of these diverse interactions could lead to the formation of complex and potentially useful solid-state architectures.

Interaction Type Potential Groups Involved Significance in Crystal Packing
Strong Hydrogen BondN-H···O=C (Amide-Amide)Forms robust dimers or catemer chains
O-H···O=C (Hydroxyl-Amide)Links primary amide motifs
O-H···O-H (Hydroxyl-Hydroxyl)Creates additional hydrogen-bonded chains
Weak Hydrogen BondC-H···O, C-H···ClStabilizes and fine-tunes 3D packing
Halogen BondC-Cl···O=CProvides directional control over assembly

Exploration in Catalyst Design and Ligand Development for Metal-Organic Frameworks or Coordination Chemistry

The field of coordination chemistry relies on ligands that can bind to metal ions to form complexes with specific geometries and properties. These complexes are central to catalysis, sensing, and the construction of porous materials like Metal-Organic Frameworks (MOFs).

This compound possesses multiple potential coordination sites, making it a versatile candidate for a multidentate ligand. The hard oxygen atoms of the phenolic hydroxyl and amide carbonyl groups are excellent binding sites for a wide range of metal ions. The hydroxyl group can be deprotonated to form a strong anionic O-donor ligand. This versatility is seen in related N-alkylbenzamide-dithiolate ligands, which have been used to create stable titanocene (B72419) and molybdenum complexes. nih.gov Studies on other di-tertiary amide ligands also show coordination through pyridyl-N and amide-O atoms. mq.edu.au

In the context of MOFs, which are constructed from metal nodes linked by organic ligands, this compound could function as a multitopic linker. The rigid aromatic core provides a well-defined shape and length, while the hydroxyl and amide groups offer divergent binding points to connect multiple metal centers, potentially leading to the formation of robust 2D or 3D porous networks. The design of MOFs often leverages ligands with varied coordination modes to create frameworks with intriguing architectures and properties. nih.govmdpi.com

The potential coordination modes are outlined in the table below.

Potential Donor Atom(s) Coordination Mode Potential Application
Amide OxygenMonodentateFormation of simple metal complexes
Phenolic Oxygen (deprotonated)Monodentate (anionic)Strong binding to metal centers
Amide Oxygen & Phenolic OxygenBidentate (chelating)Formation of stable 5-membered chelate rings
Amide Oxygen & Phenolic OxygenBidentate (bridging)Linking metal centers in polymers or MOFs

Q & A

Q. What are the key synthetic methodologies for preparing 2-Chloro-4-hydroxy-N-methylbenzamide and related benzamide derivatives?

  • Methodological Answer : The synthesis typically involves coupling carboxylic acids with amines using activating agents. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide was synthesized using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents under low-temperature conditions (-50°C) to minimize side reactions . Alternative routes include reacting benzoyl chlorides with amines, as seen in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide , where 4-nitrobenzoyl chloride was reacted with 2-(3-chlorophenyl)ethan-1-amine .

Q. Which spectroscopic techniques are essential for confirming the structure of benzamide derivatives?

  • Methodological Answer : Structural confirmation relies on IR spectroscopy (to verify amide C=O stretches ~1650 cm⁻¹), ¹H/¹³C NMR (to assign substituents and methyl/methoxy groups), and elemental analysis (to validate stoichiometry). For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide was characterized via IR (amide C=O at 1648 cm⁻¹) and ¹H-NMR (methoxy singlet at δ 3.8 ppm) .

Q. How do solvent and pH influence the fluorescence properties of benzamide derivatives?

  • Methodological Answer : Fluorescence intensity is highly solvent- and pH-dependent. Studies on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide showed optimal fluorescence at pH 5 and 25°C , with stability over time. Polar aprotic solvents (e.g., DMF) enhance intensity due to reduced quenching, while acidic/basic conditions can protonate/deprotonate hydroxyl groups, altering emission .

Advanced Research Questions

Q. How can coupling reagent selection impact the yield and purity of benzamide derivatives?

  • Methodological Answer : Reagents like DCC/HOBt minimize racemization and improve yields in amide bond formation compared to carbodiimides alone. However, side reactions (e.g., urea byproduct formation with DCC) may require purification via column chromatography. Advanced alternatives include EDC/HOAt for sterically hindered substrates, though these were not explicitly tested in the provided studies .

Q. What strategies resolve contradictions in fluorescence data across different studies?

  • Methodological Answer : Discrepancies often arise from uncontrolled variables like temperature , ionic strength , or impurity interference . Systematic optimization is critical: for example, fluorescence intensity of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide varied with pH (2.7–10.1), peaking at pH 5. Reproducibility requires strict control of experimental conditions and validation using internal standards .

Q. How can X-ray crystallography and SHELX software enhance structural elucidation?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement provides atomic-level resolution. For 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide , SHELXL achieved an R-factor of 0.028, confirming stereochemistry and non-covalent interactions (e.g., halogen bonding). Hydrogen atoms were placed geometrically, and thermal parameters refined using SHELX’s robust algorithms .

Pharmacological and Mechanistic Questions

Q. How to design experiments to evaluate the enzyme inhibition potential of this compound?

  • Methodological Answer : Use competitive binding assays with purified enzymes (e.g., kinases or proteases) and fluorescent/radiolabeled substrates. For analogs like 4-(acetylamino)-5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide , IC₅₀ values were determined via dose-response curves. Structural analogs with electron-withdrawing groups (Cl, sulfonyl) showed enhanced inhibition due to improved target binding .

Q. What are the challenges in correlating structural modifications with biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. For example, replacing methoxy with hydroxy groups in N-(4-hydroxyphenyl)-2-methoxybenzamide altered solubility and hydrogen-bonding capacity, impacting bioavailability. Computational docking (e.g., AutoDock) paired with in vitro assays can validate hypothesized interactions .

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